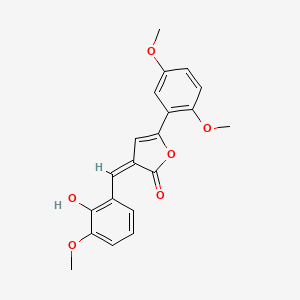
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMHF belongs to the family of furanones, which are organic compounds that contain a furan ring.
作用機序
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory molecules. It has also been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been shown to reduce the levels of amyloid beta peptides in the brain, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate various biochemical and physiological processes. However, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. One potential direction is to investigate its potential therapeutic properties in other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of the long-term effects of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone on the body could provide valuable insights into its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-bacterial activities, as well as its role in Alzheimer's disease, make it a promising candidate for further investigation. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research of 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has the potential to provide valuable insights into the development of novel therapeutic agents.
合成法
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a cyclization reaction to form 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. The purity of the synthesized 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 5-(2,5-dimethoxyphenyl)-3-(2-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been investigated for its role in Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of this disease.
特性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-23-14-7-8-16(24-2)15(11-14)18-10-13(20(22)26-18)9-12-5-4-6-17(25-3)19(12)21/h4-11,21H,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLZWJUELHMZHV-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=C(C(=CC=C3)OC)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=C(C(=CC=C3)OC)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

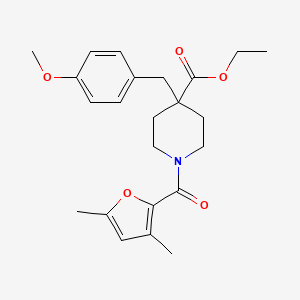

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)
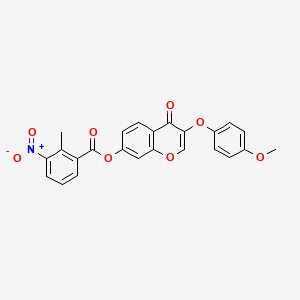
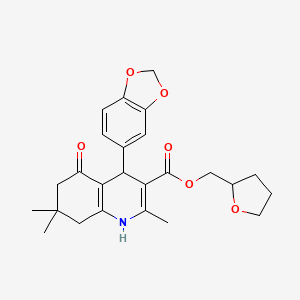
![N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)
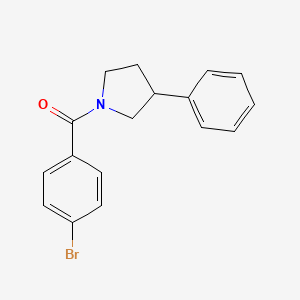
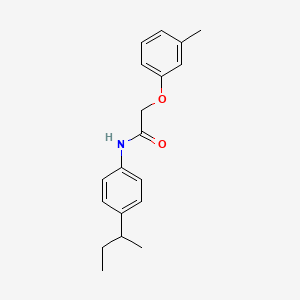
![4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4978370.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)

![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)
